molecular formula C9H15ClO B13340135 5-Chloro-2-ethyl-2,4-dimethylpent-4-enal

5-Chloro-2-ethyl-2,4-dimethylpent-4-enal

Cat. No.: B13340135
M. Wt: 174.67 g/mol
InChI Key: QDHLYVANNOMGGB-SOFGYWHQSA-N
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Description

5-Chloro-2-ethyl-2,4-dimethylpent-4-enal is an organic compound with the molecular formula C9H15ClO It is a chlorinated aldehyde that features a unique structure with both chlorine and ethyl groups attached to a pentenal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethyl-2,4-dimethylpent-4-enal can be achieved through several methods. One common approach involves the chlorination of 2-ethyl-2,4-dimethylpent-4-enal using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be carried out at low temperatures to prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethyl-2,4-dimethylpent-4-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 5-Chloro-2-ethyl-2,4-dimethylpentanoic acid.

    Reduction: 5-Chloro-2-ethyl-2,4-dimethylpent-4-enol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-ethyl-2,4-dimethylpent-4-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethyl-2,4-dimethylpent-4-enal involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chlorine atom can also participate in electrophilic substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methyl-2,4-dimethylpent-4-enal
  • 5-Chloro-2-ethyl-2,4-dimethylhex-4-enal
  • 5-Chloro-2-ethyl-2,4-dimethylbut-4-enal

Uniqueness

5-Chloro-2-ethyl-2,4-dimethylpent-4-enal is unique due to its specific combination of functional groups and molecular structure

Properties

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

(E)-5-chloro-2-ethyl-2,4-dimethylpent-4-enal

InChI

InChI=1S/C9H15ClO/c1-4-9(3,7-11)5-8(2)6-10/h6-7H,4-5H2,1-3H3/b8-6+

InChI Key

QDHLYVANNOMGGB-SOFGYWHQSA-N

Isomeric SMILES

CCC(C)(C/C(=C/Cl)/C)C=O

Canonical SMILES

CCC(C)(CC(=CCl)C)C=O

Origin of Product

United States

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